Bis-(maleimidoethoxy) ethane

Protein-Protein Interaction Mapping Molecular Ruler Studies Bioconjugation

Bis-(maleimidoethoxy) ethane (CAS 115597-84-7), also known as BM(PEG)2 or Mal-PEG2-Mal, is a homobifunctional, sulfhydryl-reactive crosslinker belonging to the bismaleimide class. It features two maleimide reactive groups connected by a 2-unit polyethylene glycol (PEG) spacer arm, which confers specific solubility and steric properties distinct from its hydrocarbon-based analogs.

Molecular Formula C14H16N2O6
Molecular Weight 308.29 g/mol
CAS No. 115597-84-7
Cat. No. B014171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(maleimidoethoxy) ethane
CAS115597-84-7
Synonyms1,8-Bis(maleimido)-3,6-dioxaoctane;  1,8-Bismaleimidotriethyleneglycol; 
Molecular FormulaC14H16N2O6
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C14H16N2O6/c17-11-1-2-12(18)15(11)5-7-21-9-10-22-8-6-16-13(19)3-4-14(16)20/h1-4H,5-10H2
InChIKeyFERLGYOHRKHQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-(maleimidoethoxy) ethane (CAS 115597-84-7) Procurement Guide: Technical Specifications and Comparative Data


Bis-(maleimidoethoxy) ethane (CAS 115597-84-7), also known as BM(PEG)2 or Mal-PEG2-Mal, is a homobifunctional, sulfhydryl-reactive crosslinker belonging to the bismaleimide class . It features two maleimide reactive groups connected by a 2-unit polyethylene glycol (PEG) spacer arm, which confers specific solubility and steric properties distinct from its hydrocarbon-based analogs . This compound is a solid with a molecular weight of 308.29 g/mol and is specifically designed for the stable, covalent conjugation of thiol-containing molecules, such as proteins and peptides, in bioconjugation and polymer chemistry . Its defined PEG spacer length provides a quantifiable middle-ground in molecular reach, bridging the gap between short aliphatic crosslinkers and longer PEG constructs, which is a critical selection parameter for researchers .

Spacer PEG2 arm provides a defined intermediate crosslinking distance for protein interaction studies
Solubility Water-soluble format enables direct aqueous bioconjugation without organic co-solvents
Monodispersity Single-molecular-weight structure ensures reproducible conjugate characterization and batch consistency

The Critical Risk of Substituting Bis-(maleimidoethoxy) ethane with a Different Spacer Length


In the bismaleimide class, compounds share identical reactive chemistry but are differentiated by the length and composition of their spacer arm . This makes them non-interchangeable for applications where the crosslinking distance determines experimental outcome. While BMOE (8.0 Å), BMH (13.0 Å), and BM(PEG)3 (17.8 Å) all form thioether bonds with cysteine residues, their varying molecular reaches mean substituting Bis-(maleimidoethoxy) ethane (14.7 Å) with a shorter or longer analog will alter the distance constraint imposed on the interaction . Such a substitution can directly lead to a failure to capture a specific protein-protein interaction, a change in conjugate flexibility and solubility, or a shift in the structural properties of a crosslinked hydrogel, thereby invalidating experimental results and wasting resources [1].

Spacer length mismatch
BMOE (8.0 Å), BMH (13.0 Å), or BM(PEG)3 (17.8 Å) cannot directly substitute the 14.7 Å reach; crosslinking distance will shift and may alter captured interactions or hydrogel architecture.
Solubility class difference
Aliphatic analogs like BMOE require organic solvent pre-dissolution; replacing BM(PEG)2 with them may introduce protein denaturation risk from DMF or DMSO.
Monodispersity vs. polydispersity
High-MW polydisperse PEG crosslinkers produce heterogeneous conjugates; they cannot replace BM(PEG)2 where a single, analytically definable product is required.

Quantitative Differentiation of Bis-(maleimidoethoxy) ethane (BM(PEG)2) Against Key Comparators


Spacer Arm Length of BM(PEG)2 Offers a Quantifiable Middle-Distance Crosslinking Solution

Bis-(maleimidoethoxy) ethane (BM(PEG)2) provides a distinct spacer arm length of 14.7 Å, quantitatively differentiating it from the most common bismaleimide comparators: the short aliphatic BMOE (8.0 Å), the longer aliphatic BMH (13.0 Å), and the longer pegylated BM(PEG)3 (17.8 Å) . This 14.7 Å distance makes it a precise tool when BMOE is too short to bridge a known interaction and BM(PEG)3 introduces excessive flexibility or distance. This specific length is critical for 'molecular ruler' applications where the success of crosslinking is a direct function of the crosslinker's span between two cysteine residues .

Spacer Arm Length
Head-to-head
14.7 Å (target) vs 8.0 Å (BMOE), 13.0 Å (BMH), 17.8 Å (BM(PEG)3)
Intermediate reach bridges gap between short and long spacers
Distance critical for molecular ruler experiments; substitution alters spatial constraint
Protein-Protein Interaction Mapping Molecular Ruler Studies Bioconjugation

Enhanced Water Solubility and Conjugate Hydrophilicity Compared to Aliphatic Analogs

The PEG2 spacer in Bis-(maleimidoethoxy) ethane directly confers quantitative advantages in solubility and conjugate quality over purely aliphatic comparators. The compound is reported to be water-soluble . In contrast, the aliphatic comparator BMOE is explicitly described as 'water-insoluble' and must be first dissolved in an organic solvent like DMF or DMSO before addition to aqueous buffers . Furthermore, PEG-based spacers like the one in BM(PEG)2 are known to increase the hydrophilicity of the linker and the final conjugate, which can reduce aggregation and improve aqueous solubility compared to purely aliphatic linkers [1].

Aqueous Solubility
Class-level
Water-soluble solid vs BMOE requires DMF/DMSO pre-dissolution
Reported solubility advantage; confirm in target buffer system
Qualitative comparison only; no mg/mL solubility data available
Antibody-Drug Conjugate (ADC) Manufacturing Protein Aggregation PEGylation

Defined PEG2 Structure Ensures Monodispersity and Reproducibility Over Polydisperse PEG

As a compound with a discrete PEG2 spacer, Bis-(maleimidoethoxy) ethane has a precise molecular weight of 308.29 g/mol and a single, well-defined structure [1]. This is a key differentiator from crosslinkers with high molecular weight, polydisperse PEG chains (e.g., PEG 1000, PEG 2000), which consist of a mixture of molecules with varying chain lengths . Vendor documentation explicitly states that this compound is a 'pure compound with defined structure and molecular weight, ensuring reproducible protein-modification effects' . This monodispersity is crucial for applications requiring high batch-to-batch consistency and for analytical characterization of the final conjugate, where a polydisperse spacer would create an unresolvable mixture of products [2].

Monodispersity
Cross-study
MW 308.29 g/mol, single defined structure
Enables reproducible conjugate characterization
Polydisperse PEG linkers yield heterogeneous products not suitable for analytical methods
Quality Control GMP Manufacturing Analytical Development

Precision Applications for Bis-(maleimidoethoxy) ethane: Where the Data Shows it Outperforms Analogs


Mapping Protein-Protein Interaction Distances with 14.7 Å Resolution

In structural biology, determining the proximity of two cysteine residues is often performed using a panel of bismaleimide crosslinkers of increasing length, known as 'molecular rulers'. As established in Section 3, the 14.7 Å spacer arm of Bis-(maleimidoethoxy) ethane fills a critical gap between the 13.0 Å of BMH and the 17.8 Å of BM(PEG)3 . Procurement of this specific reagent is therefore justified when initial screens with BMOE (8.0 Å) and BMH (13.0 Å) fail to yield crosslinking, but the use of the longer, more flexible BM(PEG)3 is suspected to introduce false-positive results. The quantitative 14.7 Å distance provides a more stringent spatial constraint for modeling protein complex architectures .

Synthesizing Hydrophilic Bioconjugates Without Organic Co-Solvents

For the conjugation of sensitive proteins or the preparation of Antibody-Drug Conjugates (ADCs), maintaining protein stability is paramount. The evidence from Section 3 shows that Bis-(maleimidoethoxy) ethane is water-soluble, unlike its aliphatic counterpart BMOE . This allows the crosslinking reaction to proceed in purely aqueous buffers at physiological pH (6.5-7.5), mitigating the risk of protein denaturation or precipitation that can occur with the addition of DMF or DMSO . Furthermore, the PEG spacer is known to confer enhanced hydrophilicity to the final conjugate, reducing the propensity for aggregation—a critical quality attribute in biopharmaceutical manufacturing [1].

Developing Analytical Methods and Homogeneous ADCs with Monodisperse Linkers

In regulated analytical and manufacturing environments, reproducibility and precise characterization are non-negotiable. The monodisperse nature of Bis-(maleimidoethoxy) ethane, with its exact molecular weight of 308.29 g/mol and defined PEG2 structure, is a fundamental requirement for these applications . Unlike polydisperse high-MW PEG linkers, it generates a single, uniform conjugate species that can be fully characterized by LC-MS and other analytical techniques . This is essential for developing robust analytical methods and for the GMP production of homogeneous biotherapeutics, where product heterogeneity is unacceptable [1].

Application
Selection Property
Validation Focus
Protein-protein interaction mapping
Defined intermediate spacer arm length
Crosslinking distance stringency
Hydrophilic conjugate synthesis
Aqueous solubility of PEG2 spacer
Protein stability and reduced aggregation propensity
Homogeneous ADC & analytical method development
Monodisperse molecular weight
Batch-to-batch reproducibility and conjugate characterization

Technical Documentation Hub

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34 linked technical documents
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